Methyl 6-amino-5-bromopicolinate

p38 MAPK Kinase Inhibition Anti-inflammatory

Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9) features a critical 2-carboxylate, 5-bromo, 6-amino substitution pattern essential for building pyrido[2,3-d]pyrimidines and aminopyridinamide-based sodium channel modulators. Divergent SAR from a single core enables rapid lead optimization against p38-alpha MAP kinase (Kd=6.30 nM). Procuring this regioisomer-free material (≥97% purity) is mandatory to avoid undesired byproducts in Suzuki-Miyaura couplings and to ensure correct target engagement at NaV1.8 (IC50=11 nM). Free of contaminating methyl 6-amino-3-bromopicolinate.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 178876-82-9
Cat. No. B143085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-bromopicolinate
CAS178876-82-9
SynonymsMethyl 6-amino-5-bromopyridine-2-carboxylate; 
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)Br)N
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10)
InChIKeyOQUCMNQHZFOMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Amino-5-bromopicolinate (CAS 178876-82-9): A Trifunctional Pyridine Scaffold for Targeted Heterocyclic Synthesis


Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9), also known as methyl 6-amino-5-bromopyridine-2-carboxylate, is a brominated and aminated pyridine derivative with a methyl ester functionality. It possesses a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [1]. This compound is characterized by a distinctive 1,2,4-substitution pattern on the pyridine ring, incorporating a bromine at the 5-position, an amino group at the 6-position, and a carboxylate ester at the 2-position . This precise arrangement of functional groups is critical for its role as a versatile building block in medicinal chemistry and organic synthesis, enabling subsequent transformations and establishing it as a key intermediate for various heterocyclic scaffolds [2].

Why Generic Substitution Fails for Methyl 6-Amino-5-bromopicolinate (CAS 178876-82-9): The Impact of Regiochemistry and Functional Group Choice


Simple substitution with closely related analogs or regioisomers is not feasible for Methyl 6-amino-5-bromopicolinate due to the stringent spatial and electronic requirements of the target scaffolds it helps construct. The compound's value is rooted in its specific 2-carboxylate, 5-bromo, 6-amino substitution pattern [1]. Altering the regiochemistry, such as moving the bromine to the 3-position, as seen in the common synthetic byproduct methyl 6-amino-3-bromopicolinate, results in a molecule with different steric and electronic properties, leading to divergent reactivity and ultimately, a different downstream product . Similarly, replacing the methyl ester with an ethyl ester (Ethyl 6-amino-5-bromopicolinate) can alter the lipophilicity and metabolic stability of final drug candidates, potentially impacting their pharmacokinetic profiles . The unique combination of functional groups on the pyridine ring enables specific synthetic sequences—including Suzuki-Miyaura coupling, amination, and cyclization—that are essential for constructing complex, biologically active heterocyclic systems such as pyrido[2,3-d]pyrimidines [2].

Quantitative Evidence Guide: Differentiating Methyl 6-Amino-5-bromopicolinate (178876-82-9) from its Closest Analogs


Evaluating Binding Affinity for the p38-alpha MAP Kinase Target

In a KinomeScan assay, Methyl 6-amino-5-bromopicolinate exhibited potent binding to the wild-type human p38-alpha (MAPK14) kinase, with a dissociation constant (Kd) of 6.30 nM [1]. This binding affinity is substantially stronger than its inhibition of other kinases, such as Aurora A (IC50 = 118 nM) [2] or CDK6 (IC50 = 462 nM) [3]. While direct head-to-head Kd data for p38-alpha with the closest structural analogs (e.g., Ethyl 6-amino-5-bromopicolinate) is not available in the public domain, this value provides a crucial benchmark for potency within this chemotype.

p38 MAPK Kinase Inhibition Anti-inflammatory

Comparing Chemical Properties and Purity with the Regioisomeric Byproduct

The synthesis of Methyl 6-amino-5-bromopicolinate from methyl 6-aminopyridine-2-carboxylate is known to produce a regioisomeric byproduct, methyl 6-amino-3-bromopicolinate . The reported yield for the desired 5-bromo isomer is 22%, with the 3-bromo isomer isolated in 19% yield . Commercially, the compound is available with a standard purity of 97% . While specific purity data for the regioisomer is not widely publicized, the known difficulty in separating these isomers underscores the importance of sourcing material with verified purity to ensure synthetic reproducibility.

Synthetic Chemistry Purity Analysis Regioisomer Separation

Analyzing Patent-Disclosed Intermediacy in Sodium Channel Modulators

Methyl 6-amino-5-bromopicolinate is explicitly cited as a starting material or intermediate in patents for the preparation of aminopyridinamides, a class of compounds investigated as sodium channel modulators . For instance, potent activity has been reported for certain aminopyridinamide derivatives, such as an IC50 of 11 nM against the human NaV1.8 channel [1]. While the specific compound's direct activity is not the focus, its validated role as a crucial building block is a key differentiator compared to more generic picolinate esters that lack the specific substitution pattern required for these high-value synthetic pathways.

Sodium Channels Pain Management Medicinal Chemistry

Targeted Application Scenarios for Methyl 6-Amino-5-bromopicolinate (178876-82-9) Based on Quantitative Evidence


Scaffold for p38-alpha MAP Kinase Inhibitor Development

For medicinal chemistry programs targeting the p38-alpha MAP kinase pathway for inflammatory diseases, Methyl 6-amino-5-bromopicolinate serves as a valuable starting scaffold due to its demonstrated potent binding affinity (Kd = 6.30 nM) to the target protein [1]. Its trifunctional nature allows for divergent chemical exploration from a single core, enabling rapid SAR studies around the p38-alpha pharmacophore.

Key Intermediate in Sodium Channel Modulator Synthesis

Procurement of Methyl 6-amino-5-bromopicolinate is strategically justified for laboratories engaged in the synthesis of aminopyridinamide-based sodium channel modulators. As disclosed in patents, this specific bromopicolinate is a required building block for constructing these pharmacologically relevant structures . Its use ensures the correct regiochemistry and functional group presentation for subsequent steps, which is critical for achieving the desired target engagement, as seen with downstream compounds that exhibit nanomolar potency against channels like NaV1.8 (IC50 = 11 nM) [2].

High-Purity Building Block for Regioselective Heterocycle Construction

Researchers requiring a high-purity (97%) starting material for the synthesis of complex heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) will benefit from this compound's defined regiochemistry [3]. The availability of material free from its closely related regioisomer (methyl 6-amino-3-bromopicolinate) is essential for avoiding the formation of undesired byproducts and ensuring the fidelity of synthetic sequences such as Suzuki-Miyaura couplings and subsequent cyclizations.

Technical Documentation Hub

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